4-(Dimethylamino)-3-fluorobenzoic acid

Beschreibung

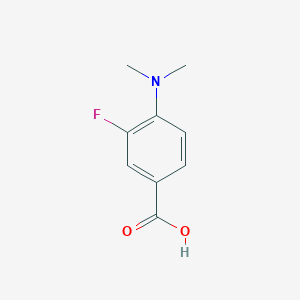

Structure

2D Structure

Eigenschaften

IUPAC Name |

4-(dimethylamino)-3-fluorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FNO2/c1-11(2)8-4-3-6(9(12)13)5-7(8)10/h3-5H,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALMADAASYUEHSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=C(C=C(C=C1)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801296775 | |

| Record name | 4-(Dimethylamino)-3-fluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801296775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

160658-70-8 | |

| Record name | 4-(Dimethylamino)-3-fluorobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=160658-70-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Dimethylamino)-3-fluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801296775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(dimethylamino)-3-fluorobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Wirkmechanismus

Target of Action

Similar compounds such as 4-(dimethylamino)benzoic acid have been found to interact with proteins like replicase polyprotein 1ab and orf1a polyprotein in sars-cov. These proteins play crucial roles in the replication of the virus.

Mode of Action

It can be inferred from related compounds that it may act as a strong electrophile, reacting with electron-rich regions of its target proteins. This interaction could potentially alter the function of these proteins, leading to changes in cellular processes.

Biologische Aktivität

4-(Dimethylamino)-3-fluorobenzoic acid (CAS No. 160658-70-8) is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and radiopharmaceutical development. This article explores its biological activity, synthesizing findings from diverse studies, including case studies and research data.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a fluorine atom at the meta position relative to a carboxylic acid group on a benzoic acid backbone, with a dimethylamino group at the para position. This unique arrangement may influence its biological interactions and properties.

1. Antitumor Activity

Recent studies have highlighted the potential of this compound in cancer therapy. For example, it has been evaluated as a precursor for PET imaging agents targeting melanoma tumors. In vitro studies demonstrated significant uptake by B16F1 melanoma cells, indicating its potential as an imaging probe for early detection of malignancies . The compound's ability to selectively accumulate in tumor tissues while exhibiting low uptake in normal tissues suggests it could serve as an effective diagnostic tool.

2. Antioxidant Properties

Research has indicated that derivatives of this compound exhibit antioxidant properties. A study focusing on Schiff bases derived from similar compounds showed promising free radical scavenging activity . These findings suggest that modifications to the basic structure of this compound could enhance its antioxidant capabilities, making it a candidate for further research in oxidative stress-related diseases.

Case Study: PET Imaging in Melanoma

In a notable study, researchers synthesized a radiolabeled version of this compound for use as a PET imaging agent. The compound exhibited high tumor uptake and rapid clearance from the bloodstream, demonstrating its potential for clinical applications in oncology . The study emphasized the importance of optimizing the chemical structure to enhance imaging properties while minimizing side effects.

Research Findings Summary

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

DMFBA serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its ability to act as an electrophile allows it to participate in nucleophilic substitution reactions, which are crucial for creating complex drug molecules.

- Mechanism of Action: DMFBA may interact with proteins involved in disease pathways, potentially acting as an inhibitor for specific enzymes. For instance, related compounds have shown interaction with viral proteins in SARS-CoV, indicating potential applications in antiviral drug design .

Anticancer Research

Research has demonstrated that DMFBA and its derivatives exhibit significant antiproliferative effects against cancer cell lines.

- Case Study 1: Prostate Cancer Treatment

- A derivative of DMFBA showed an IC50 value of 18.46 μM against PC-3 prostate cancer cells, indicating its potential as a therapeutic agent.

- Cytotoxicity Studies: In vitro assays have revealed that DMFBA induces apoptosis in cancer cells through mechanisms involving DNA fragmentation and caspase activation .

Antifungal Activity

DMFBA has also been investigated for its antifungal properties. Modifications to its structure can enhance its efficacy against various fungal strains.

- Case Study 2: Antifungal Activity

- Studies indicate that fluorinated derivatives of DMFBA can inhibit non-Candida yeast strains, suggesting potential for developing new antifungal agents.

Data Table: Summary of Applications

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Structural and Physical Properties of Selected Analogs

Key Observations :

- Electronic Effects: The dimethylamino group in this compound significantly reduces acidity compared to 4-fluorobenzoic acid due to its electron-donating nature. Fluorine’s electronegativity further stabilizes the deprotonated form, creating a balance between electron-donating and -withdrawing effects .

- Reactivity: The chloromethyl group in 4-(chloromethyl)-3-fluorobenzoic acid enables nucleophilic substitution, making it valuable for synthesizing alkylated derivatives. In contrast, the dimethylamino group facilitates coupling reactions in polymer chemistry .

Vorbereitungsmethoden

Fluorination and Subsequent Amination

A common approach involves starting from 4-fluorobenzoic acid or its derivatives and introducing the dimethylamino group through nucleophilic substitution or amide coupling.

Fluorobenzoic acid synthesis : 4-fluorobenzoic acid can be prepared by oxidation of 4-fluorobenzaldehyde or via direct fluorination of benzoic acid derivatives. For example, oxidation of 4-[^18F]fluorobenzaldehyde with potassium permanganate in alkaline medium yields 4-[^18F]fluorobenzoic acid in high radiochemical yields (72 ± 11%) under controlled conditions.

Amination step : Coupling of fluorobenzoic acid with dimethylamino-containing amines can be achieved using carbodiimide coupling agents such as 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC) and additives like 1-hydroxybenzotriazole hydrate (HOBT) in polar aprotic solvents (e.g., DMF). This method was demonstrated in the synthesis of radiolabeled analogs where 4-fluorobenzoic acid was coupled with N,N-diethylethylenediamine. By analogy, coupling with dimethylamine derivatives can yield the target compound.

Halogenation and Subsequent Substitution

Another method involves halogenation of fluorobenzene derivatives followed by substitution to introduce the dimethylamino group.

Bromination and oxidation : According to a patented process, fluorobenzene is first acetylated using acetyl chloride and an acylation catalyst, then brominated to yield 3-bromo-4-fluoroacetophenone. Subsequent oxidation with hypochlorite converts the acetyl group to the carboxylic acid, yielding 3-bromo-4-fluorobenzoic acid.

Amination via nucleophilic aromatic substitution : The bromine substituent can be displaced by dimethylamine or its derivatives under suitable conditions to introduce the dimethylamino group at the 4-position, although this specific substitution is more commonly performed at activated positions ortho or para to electron-withdrawing groups.

Summary of Key Preparation Steps and Conditions

Research Findings and Practical Notes

The preparation of 3-bromo-4-fluorobenzoic acid is well-established and can serve as a precursor for further functionalization to 4-(dimethylamino)-3-fluorobenzoic acid.

Radiochemical synthesis methods for 4-fluorobenzoic acid derivatives demonstrate efficient oxidation and coupling protocols that can be adapted for the target compound.

Scale-up synthetic routes for related fluorinated amines emphasize the importance of reaction condition optimization, reagent safety, and purification simplicity, which are critical for industrial application.

Direct nucleophilic aromatic substitution on fluorinated benzoic acids to introduce dimethylamino groups is feasible but may require activated substrates or specific reaction conditions.

Q & A

Basic Research Questions

Q. What are the optimized synthetic pathways for 4-(Dimethylamino)-3-fluorobenzoic acid, considering regioselectivity and functional group compatibility?

- Methodological Answer : Synthesis typically involves multi-step regioselective functionalization. A common approach starts with 3-fluorobenzoic acid, where the dimethylamino group is introduced via nucleophilic substitution using dimethylamine under catalytic conditions (e.g., Pd-mediated coupling). Protecting groups like tert-butoxycarbonyl (Boc) may shield the amino group during fluorination steps. Solvent choice (e.g., DMF or THF) and temperature control (60–80°C) are critical to minimize side reactions and ensure high yields .

Q. Which advanced spectroscopic techniques are recommended for confirming the structure and purity of this compound?

- Methodological Answer :

- High-resolution mass spectrometry (HRMS) : Confirms molecular identity via exact mass (e.g., m/z 223.0796) .

- Multinuclear NMR : ¹⁹F NMR identifies fluorine environments, while ¹H/¹³C NMR resolves dimethylamino proton signals (δ ~2.8–3.2 ppm) and carboxylic acid protons. Coupling constants (e.g., ) help assign substituent positions .

- IR spectroscopy : Validates carboxylic acid (1700–1720 cm⁻¹) and dimethylamino (2800–2820 cm⁻¹) functional groups .

Advanced Research Questions

Q. How can computational chemistry aid in predicting the solubility and stability of this compound in various solvent systems?

- Methodological Answer : Density Functional Theory (DFT) calculations model solvation effects, predicting pKa shifts and solubility trends. For example, polar solvents like water stabilize the deprotonated carboxylate form, while aprotic solvents (e.g., DMSO) favor the neutral species. Solvent-accessible surface area (SASA) analysis quantifies hydrophobic interactions, guiding formulation design .

Q. What experimental approaches resolve contradictions in observed versus expected NMR splitting patterns for fluorine atoms in derivatives of this compound?

- Methodological Answer : Contradictions arise from fluorine's quadrupolar effects and coupling with adjacent protons. Solutions include:

- Variable-temperature NMR : Reduces signal broadening by mitigating dynamic effects.

- 2D techniques (COSY, NOESY) : Resolve overlapping signals and assign coupling networks.

- Comparative analysis : Reference coupling constants from structurally analogous fluorobenzoic acids (e.g., 3,5-difluorobenzoic acid, ~12 Hz) .

Q. In drug discovery, how is the dimethylamino-fluorobenzoic acid moiety exploited to enhance pharmacokinetic properties of lead compounds?

- Methodological Answer : The dimethylamino group improves aqueous solubility via pH-dependent protonation, while fluorine enhances metabolic stability by blocking cytochrome P450 oxidation. In kinase inhibitors, fluorination at the 3rd position optimizes binding to hydrophobic pockets, as shown in SAR studies of triazine-based derivatives .

Q. What are the best practices for regioselective functionalization of this compound to avoid side reactions?

- Methodological Answer :

- Orthogonal protecting groups : Use Boc for the amino group during electrophilic substitution (e.g., halogenation).

- Directing groups : Boronate esters or pyridyl auxiliaries guide cross-coupling reactions (e.g., Suzuki-Miyaura) to specific positions.

- Stepwise synthesis : Functionalize the benzoic acid core before introducing the dimethylamino group to prevent retro-Michael reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.